![molecular formula C11H14N4O3S2 B1419319 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide CAS No. 1199215-77-4](/img/structure/B1419319.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group, a sulfonamide group, and a methoxy group .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the formation of a thiadiazole ring and the attachment of the sulfonamide and methoxy groups .Molecular Structure Analysis
The molecular structure of the compound includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group (-NH2), a sulfonamide group (-SO2NH2), and a methoxy group (-OCH3) .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s inhibitory activity against urease has been proven to be high, with an IC50 value of 2.85-5.83 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 194-196°C . The compound’s molecular weight is 326.39 .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Fluorescence Properties
The research by Pişkin, Canpolat, and Öztürk (2020) demonstrates the use of benzenesulfonamide derivatives in photodynamic therapy. They synthesized zinc phthalocyanine substituted with benzenesulfonamide groups, showing potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Tautomerism in Crystal Structures
Li, Bond, Johansson, and van de Streek (2014) investigated the crystal structure of a similar compound, revealing insights into tautomerism, which is critical for understanding molecular interactions and stability (Li, Bond, Johansson, & van de Streek, 2014).
Antimicrobial Activity
Vinusha, Shivaprasad, Chandan, and Begum (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole derivatives and found them to exhibit moderate antimicrobial activity against certain bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Potential
Tsai et al. (2016) reported that aminothiazole-paeonol derivatives, including those with a methoxybenzenesulfonamide group, showed high anticancer potential against various cancer cell lines, indicating their potential as anticancer agents (Tsai et al., 2016).
Cytotoxic Agents
Almasirad et al. (2016) designed and synthesized 1,3,4-thiadiazole derivatives as cytotoxic agents, showing promising results against human tumor cell lines (Almasirad et al., 2016).
ADMET Studies and Anticancer Activity
Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity, demonstrating significant potential against human cancer cell lines (Karakuş et al., 2018).
Anticonvulsant Applications
Sych et al. (2018) developed quality control methods for anticonvulsant substances derived from 1,3,4-thiadiazole, indicating the utility of these compounds in epilepsy treatment (Sych et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
This compound interacts with the active site of the urease enzyme . The compound’s interaction with the enzyme inhibits its activity, preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of urease activity, disruption of the urea cycle, and potential antibacterial effects against urease-dependent bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity may enhance its ability to cross cellular membranes . .
Safety and Hazards
Zukünftige Richtungen
The compound shows promising urease inhibitory activity and could be a potential candidate for further evaluation . Its high activity against the urease enzyme suggests that it could be used in the treatment of infections caused by Helicobacter pylori, a bacterium that relies on urease for survival .
Biochemische Analyse
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is significant in the context of treating infections caused by urease-producing bacteria such as Helicobacter pylori .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain bacterial cells by disrupting their metabolic processes and gene expression patterns . This disruption leads to a decrease in bacterial viability and proliferation, making it a potential candidate for antibacterial therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, it may interact with other proteins and enzymes, leading to alterations in their activity and subsequent changes in cellular processes. These interactions contribute to the compound’s overall biochemical effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on urease and other target enzymes, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on bacterial inhibition and enzyme activity . At excessively high doses, toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with urease is a key aspect of its metabolic role, as it inhibits the enzyme’s function and disrupts the metabolic processes of urease-producing bacteria . Additionally, the compound may influence other metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may accumulate in certain tissues or compartments, influencing its localization and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects, contributing to its therapeutic potential.
Eigenschaften
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVPGJJTHVQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)
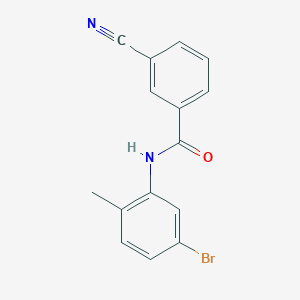
![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
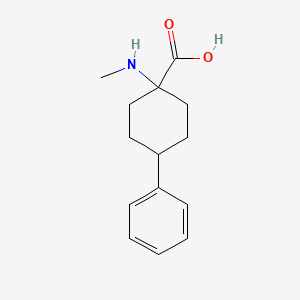
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)
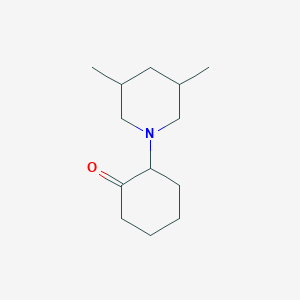

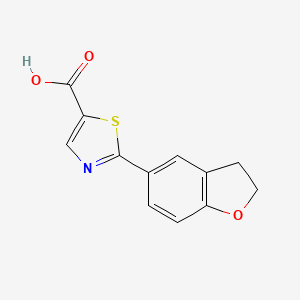
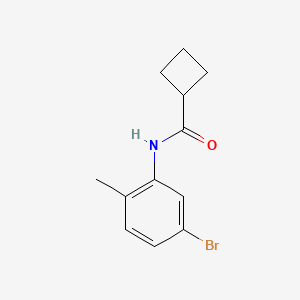

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)

